4-Piperidinecarboxamide, N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-piperidinyl)ethyl)-1-formyl-
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Overview
Description
AT-1015 free base is a serotonin (5-HT)2 receptor antagonist that blocks vascular and platelet 5-HT2A receptors.
Scientific Research Applications
Binding Affinity in Rabbit Platelet Membranes : A study investigated the binding affinity of this compound, referred to as AT-1015, a 5-HT2 antagonist, in rabbit platelet membranes. It was found to have high affinity for 5-HT2 receptors, with a pKi value of 7.40, indicating its potential as a selective serotonin receptor antagonist (Rashid, Watanabe, Nakazawa, & Nagatomo, 2001).
Effects on Pig Coronary Arteries : Another study focused on the effects of AT-1015 on pig coronary arteries. The compound inhibited the maximal response of contraction and did not affect relaxation induced by high concentrations of agonists, suggesting its role as a non-competitive 5-HT2 antagonist in porcine coronary arteries (Gong, Rashid, Nakamura, Hattori, Nakazawa, Kihara, Yoshimoto, & Nagatomo, 2000).
Antithrombotic Activity in Rat Models : A study on the antithrombotic activity of AT-1015 in a rat arterial thrombosis model showed that it significantly prolonged the time required for artery occlusion with a thrombus. This suggests its potential as a potent and long-acting oral antithrombotic agent (Kihara, Koganei, Hirose, Yamamoto, & Yoshimoto, 2001).
Crystal Structure and Bioactivity : The crystal structure of a related compound was studied, providing insights into its molecular geometry and potential for biological significance, particularly in the context of anti-HIV drug development (Thimmegowda, Sarala, Kumar, Chandrappa, Prasad, Anandalwar, Prasad, & Rangappa, 2009).
Affinity and Dissociation Ability : Another study assessed the affinity and dissociation ability of AT-1015 for 5-HT2 receptors in rabbit cerebral cortex membranes, suggesting its antagonistic properties and slow dissociation from the receptor, which is significant for understanding its pharmacological profile (Rashid, Watanabe, Nakazawa, Nakamura, Hattori, & Nagatom, 2001).
properties
CAS RN |
173722-21-9 |
---|---|
Product Name |
4-Piperidinecarboxamide, N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-piperidinyl)ethyl)-1-formyl- |
Molecular Formula |
C29H33N3O2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C29H33N3O2/c33-21-32-18-13-25(14-19-32)29(34)30-15-20-31-16-11-24(12-17-31)28-26-7-3-1-5-22(26)9-10-23-6-2-4-8-27(23)28/h1-10,21,25H,11-20H2,(H,30,34) |
InChI Key |
BSPMYKLEFGUTSI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AT-1015 free base, AT-1015 free base anhydrous |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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